Benzoic acid, 4-(5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-pyrrol-2-yl)-
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Overview
Description
CHEMBL133725 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. The ChEMBL database is widely used in drug discovery and medicinal chemistry research .
Preparation Methods
The synthetic routes and reaction conditions for CHEMBL133725 are not explicitly detailed in the available literature. general synthetic methods for similar bioactive compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .
Chemical Reactions Analysis
CHEMBL133725, like many bioactive compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can occur under various conditions depending on the nature of the substituents involved.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups present in CHEMBL133725 .
Scientific Research Applications
CHEMBL133725 has several scientific research applications:
Chemistry: It can be used as a tool compound to study chemical reactions and mechanisms.
Biology: It may be used in biological assays to study its effects on various biological pathways and processes.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of CHEMBL133725 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific structure and functional groups of CHEMBL133725. Typically, bioactive compounds exert their effects by binding to active sites on enzymes or receptors, thereby inhibiting or activating their function .
Comparison with Similar Compounds
CHEMBL133725 can be compared with other similar bioactive compounds cataloged in the ChEMBL database. Similar compounds may share structural features or functional groups, but CHEMBL133725 may exhibit unique bioactivity profiles or pharmacokinetic properties that make it particularly valuable in certain research contexts. Some similar compounds include those with similar molecular weights, functional groups, or bioactivity profiles .
Properties
CAS No. |
187400-18-6 |
---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[5-(5,5,8,8-tetramethyl-6,7-dihydroquinoxalin-2-yl)-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C23H25N3O2/c1-22(2)11-12-23(3,4)20-19(22)24-13-18(26-20)17-10-9-16(25-17)14-5-7-15(8-6-14)21(27)28/h5-10,13,25H,11-12H2,1-4H3,(H,27,28) |
InChI Key |
RREMNJZTZUKGKQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=NC(=CN=C21)C3=CC=C(N3)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=NC(=CN=C21)C3=CC=C(N3)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Synonyms |
4-(5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl)benzoic acid ER 34617 ER-34617 |
Origin of Product |
United States |
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